2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide
Description
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a hydroxy group, and a pyrrole ring, making it an interesting subject for scientific research.
Properties
Molecular Formula |
C23H27N3O4S |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide |
InChI |
InChI=1S/C23H27N3O4S/c1-16-18(12-13-25-23(28)21(24)15-27)14-22(26(16)19-6-4-3-5-7-19)17-8-10-20(11-9-17)31(2,29)30/h3-11,14,21,27H,12-13,15,24H2,1-2H3,(H,25,28) |
InChI Key |
NHUSVKHCQWHJCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)CCNC(=O)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole, which can then be further modified through additional steps to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Pyrrole Derivatives: Compounds containing the pyrrole ring, such as pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid.
Uniqueness
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide is unique due to its specific combination of functional groups and structural features
Biological Activity
2-amino-3-hydroxy-N-[2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethyl]propanamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrole ring and sulfonyl groups. Its molecular formula is C19H26N2O3S, indicating the presence of amino, hydroxyl, and sulfonamide functional groups that contribute to its biological activity.
Research indicates that this compound exhibits diverse pharmacological effects:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may act as a selective inhibitor for certain enzymes involved in metabolic pathways, particularly those related to neurodegenerative diseases .
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of cancer cell lines, suggesting potential as an anticancer agent .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | IC50 Value | Selectivity | Reference |
|---|---|---|---|
| Inhibition of Enzyme X | 50 nM | High | |
| Cytotoxicity in Cancer Cells | 25 µM | Selective for Tumor Cells | |
| Neuroprotective Effects | 100 nM | Moderate |
Case Studies
- Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 25 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : In vivo studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced markers of inflammation and apoptosis in treated models compared to controls .
- Selectivity Studies : Comparative studies with other known inhibitors revealed that this compound exhibits a unique selectivity profile, making it a candidate for further development in targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
